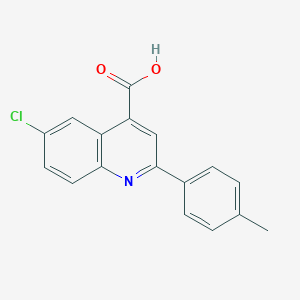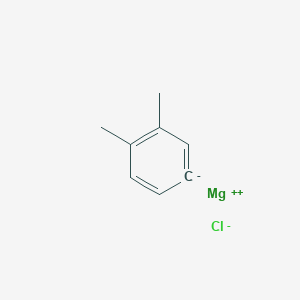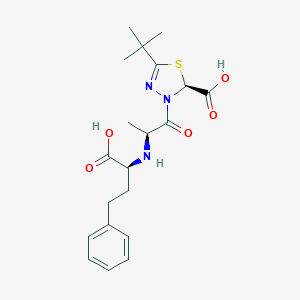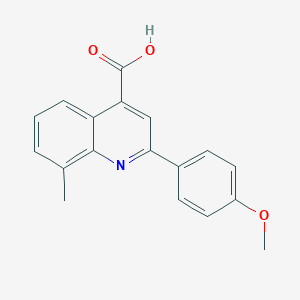
6-Etil-4-metoxi-2-piranona
Descripción general
Descripción
6-Ethyl-4-methoxy-2-pyranone (EMP) is a synthetic compound that has been used in various scientific research applications due to its unique properties. EMP is a highly reactive molecule due to its two reactive groups, a methoxy group and a pyranone ring. It has been used in a variety of areas including organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Investigación Antimicrobiana: Orientación a Patógenos
La investigación ha indicado que los derivados de 6-Etil-4-metoxi-2-piranona exhiben propiedades antimicrobianas. Los científicos están investigando su eficacia contra varios patógenos, con el objetivo de desarrollar nuevos agentes antimicrobianos .
Aplicaciones Antiinflamatorias: Reducción de la Inflamación
El compuesto ha mostrado potencial en la reducción de la inflamación. Los estudios se centran en su capacidad para inhibir la producción de óxido nítrico en las células macrófagas, lo que podría conducir a nuevas terapias antiinflamatorias .
Inhibición Enzimática: Actividad Inhibitoria de la α-Glucosidasa
La this compound y sus derivados están siendo estudiados por su actividad inhibitoria de la α-glucosidasa. Esto es significativo para el desarrollo de tratamientos para condiciones como la diabetes, donde la regulación enzimática juega un papel crucial .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrones are a class of six-membered conjugated cyclic esters possessing reactivity similar to lactones and 1,3-dienes . They exist in two isomeric forms, α -pyrone and γ -pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring . It has been reported that the C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .
Pharmacokinetics
It’s known that these compounds have good bioavailability, low molecular weight, simple structure, and low production cost , which suggests favorable pharmacokinetic properties.
Result of Action
Pyrone-based compounds are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-methoxy-2-pyranone . For instance, the compound should be stored in a sealed, dry environment at room temperature
Propiedades
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106950-13-4 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
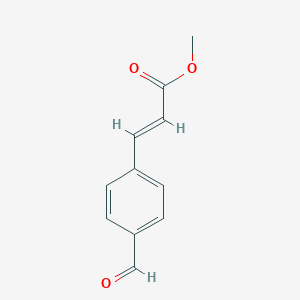
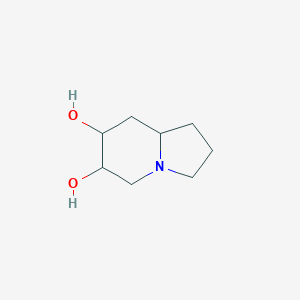
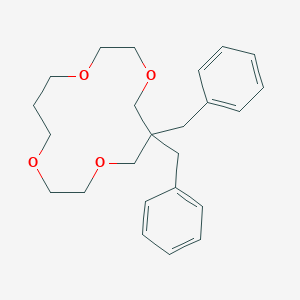
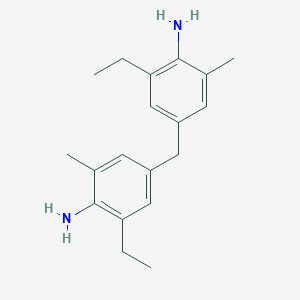

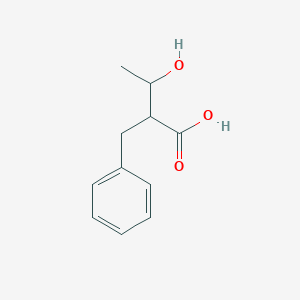

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
